molecular formula C22H24N2O4S B7688209 N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide

N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide

Numéro de catalogue B7688209
Poids moléculaire: 412.5 g/mol
Clé InChI: NZRBXNOUPDCKPQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide, also known as FPS-ZM1, is a small molecule drug that has gained attention in scientific research for its potential therapeutic applications. FPS-ZM1 is a selective inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway, which is involved in the immune response to bacterial infections and inflammation.

Mécanisme D'action

N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide selectively inhibits the TLR4 signaling pathway by binding to the MD-2 protein, which is a co-receptor for TLR4. This binding prevents the activation of TLR4 by its ligands, such as lipopolysaccharide (LPS), and subsequently reduces the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
Inhibition of the TLR4 signaling pathway by N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been shown to reduce inflammation and improve organ function in animal models of sepsis, acute lung injury, and inflammatory bowel disease. In addition, N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been shown to reduce the expression of pro-inflammatory cytokines and chemokines in human monocytes stimulated with LPS.

Avantages Et Limitations Des Expériences En Laboratoire

N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide is a selective inhibitor of the TLR4 signaling pathway, which makes it a valuable tool for studying the role of TLR4 in various diseases. However, N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has limitations in terms of its solubility and stability, which can affect its effectiveness in in vitro and in vivo experiments. In addition, the high cost of N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide can limit its use in some research labs.

Orientations Futures

Future research on N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide could focus on its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. In addition, the development of more stable and soluble analogs of N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide could improve its effectiveness in in vitro and in vivo experiments. Finally, the use of N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide in combination with other drugs or therapies could enhance its therapeutic potential.

Méthodes De Synthèse

The synthesis of N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide involves several steps, starting with the reaction of 2-furancarboxaldehyde with 3-(4-aminophenyl)propanoic acid to form the furan-2-ylmethyl-3-(4-aminophenyl)propanoic acid intermediate. This intermediate is then reacted with N-phenethylsulfonamide in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide. The overall yield of the synthesis is approximately 25%.

Applications De Recherche Scientifique

N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been studied for its potential therapeutic applications in various diseases, including sepsis, acute lung injury, and inflammatory bowel disease. In preclinical studies, N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been shown to reduce inflammation and improve survival in animal models of sepsis and acute lung injury. In addition, N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been shown to reduce inflammation and improve intestinal barrier function in a mouse model of inflammatory bowel disease.

Propriétés

IUPAC Name

N-(furan-2-ylmethyl)-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c25-22(23-17-20-7-4-16-28-20)13-10-19-8-11-21(12-9-19)29(26,27)24-15-14-18-5-2-1-3-6-18/h1-9,11-12,16,24H,10,13-15,17H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRBXNOUPDCKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.